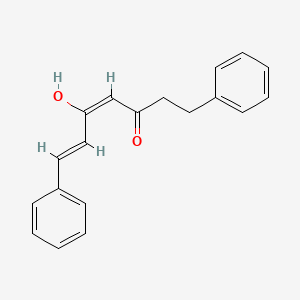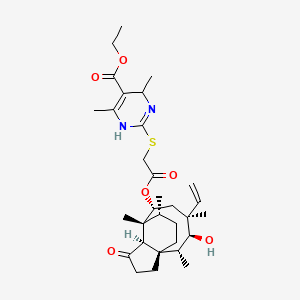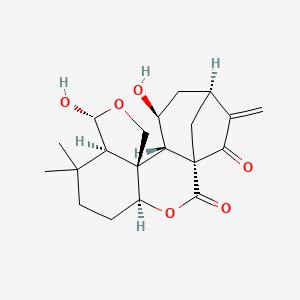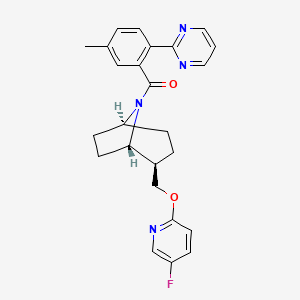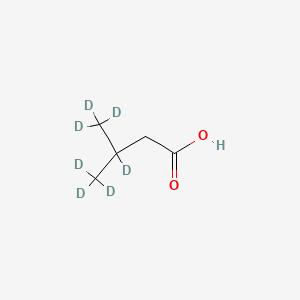
3-Methyl-d3-butyric-3,4,4,4-d4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isovaleric acid-d7 is a deuterated form of isovaleric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: Isovaleric acid-d7 can be synthesized through several methods. One common approach involves the deuteration of isovaleric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of isovaleric acid-d7 may involve the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high isotopic purity.
化学反応の分析
Types of Reactions: Isovaleric acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Isovaleric acid-d7 can be oxidized to form isovaleryl chloride or other oxidized derivatives.
Reduction: It can be reduced to form isovaleric aldehyde or alcohol.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and alcohols or amines for ester and amide formation.
Major Products:
Oxidation: Isovaleryl chloride, isovaleric aldehyde.
Reduction: Isovaleric alcohol.
Substitution: Various esters and amides depending on the substituents used.
科学的研究の応用
Isovaleric acid-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Chemistry: It is used in NMR spectroscopy to study reaction mechanisms and molecular structures without interference from hydrogen signals.
Biology: It helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development of new materials and chemical processes where isotopic labeling is required.
作用機序
The mechanism of action of isovaleric acid-d7 is similar to that of isovaleric acid. It interacts with various molecular targets and pathways, including:
Enzyme Inhibition: It can inhibit enzymes involved in fatty acid metabolism.
Signal Transduction: It may affect signaling pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: It is involved in the metabolism of branched-chain amino acids and can influence energy production and storage.
類似化合物との比較
Isovaleric acid-d7 can be compared with other deuterated and non-deuterated short-chain fatty acids:
3-Methylbutanoic Acid:
Valeric Acid: A straight-chain analog with different physical and chemical properties.
Butyric Acid: A shorter-chain fatty acid with distinct metabolic and physiological effects.
Uniqueness: The primary uniqueness of isovaleric acid-d7 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it invaluable in various research applications.
By understanding the properties, preparation methods, chemical reactions, and applications of isovaleric acid-d7, researchers can leverage its unique characteristics to advance scientific knowledge and technological innovation.
特性
分子式 |
C5H10O2 |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
InChIキー |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)O)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


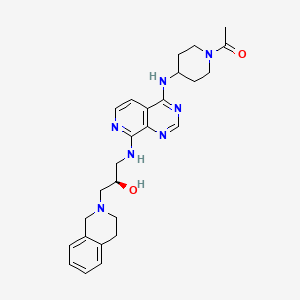
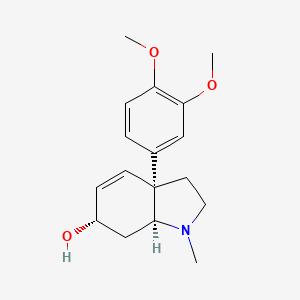
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
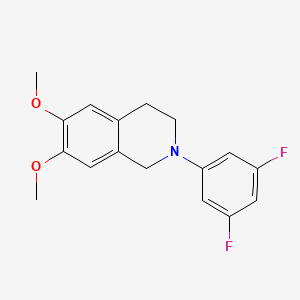
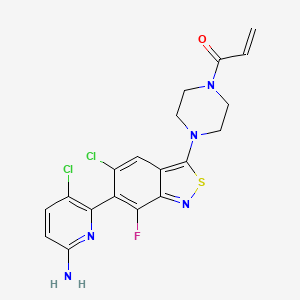
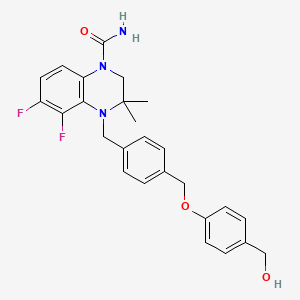
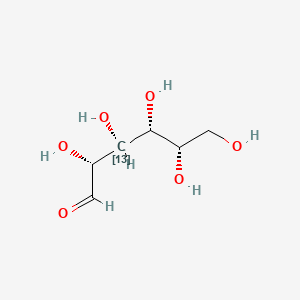
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
